Cas no 2138161-03-0 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-)

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-, is a brominated cyclobutane derivative featuring both a bromomethyl and an allylic substituent. This structure imparts reactivity suitable for further functionalization, particularly in cycloaddition or substitution reactions. The presence of the bromomethyl group enhances its utility as an alkylating agent, while the allylic moiety offers opportunities for cross-coupling or polymerization applications. Its compact cyclobutane framework contributes to steric constraints, which may be leveraged in stereoselective synthesis. This compound is of interest in organic and medicinal chemistry for constructing complex molecular architectures or as an intermediate in pharmaceutical development. Proper handling is required due to the reactive bromine center.
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- structure
2138161-03-0 structure
Product name:Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-
CAS No:2138161-03-0
MF:C10H17Br
MW:217.145982503891
CID:5289215

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-
    • Inchi: 1S/C10H17Br/c1-8(2)4-10(7-11)5-9(3)6-10/h9H,1,4-7H2,2-3H3
    • InChI Key: QEAYQYJYGJQSFN-UHFFFAOYSA-N
    • SMILES: C1(CBr)(CC(C)=C)CC(C)C1

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-677235-0.05g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
0.05g
$1188.0 2025-03-12
Enamine
EN300-677235-0.25g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
0.25g
$1300.0 2025-03-12
Enamine
EN300-677235-5.0g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
5.0g
$4102.0 2025-03-12
Enamine
EN300-677235-0.5g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
0.5g
$1357.0 2025-03-12
Enamine
EN300-677235-1.0g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
1.0g
$1414.0 2025-03-12
Enamine
EN300-677235-0.1g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
0.1g
$1244.0 2025-03-12
Enamine
EN300-677235-2.5g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
2.5g
$2771.0 2025-03-12
Enamine
EN300-677235-10.0g
1-(bromomethyl)-3-methyl-1-(2-methylprop-2-en-1-yl)cyclobutane
2138161-03-0 95.0%
10.0g
$6082.0 2025-03-12

Additional information on Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-

Introduction to Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- and Its Applications in Modern Chemical Biology

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)-, identified by its CAS number 2138161-03-0, is a fascinating compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This molecule, characterized by a cyclobutane core substituted with a bromomethyl group at the 1-position and a methyl group at the 3-position, further incorporates an allyl group at the 1-position, making it a versatile intermediate for synthetic chemistry and drug development.

The structural motif of this compound is particularly intriguing because it combines elements that are highly reactive and synthetically useful. The presence of the bromomethyl group (—CH₂Br) allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups. Additionally, the allyl group (—CH=CH₂) provides opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are pivotal in constructing complex molecular architectures. The methyl groups at the 3-position contribute to steric hindrance and can influence the reactivity and selectivity of the molecule in different chemical transformations.

In recent years, there has been a surge in research focused on developing novel methodologies for constructing cyclic compounds, particularly those with rigid frameworks like cyclobutane. The cyclobutane ring is of particular interest due to its stability and the ability to mimic certain biological constraints. Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- serves as an excellent starting material for generating more complex cyclic systems through various functionalization strategies. For instance, palladium-catalyzed reactions can be employed to introduce new substituents at specific positions on the ring, allowing chemists to fine-tune the properties of the resulting compounds.

The utility of this compound extends beyond simple structural modifications. It has been explored as a precursor in the synthesis of biologically active molecules. For example, researchers have utilized it to develop novel inhibitors targeting specific enzymatic pathways. The bromomethyl group can be selectively transformed into other functional groups such as alcohols or amines, which are common pharmacophores in drug design. Moreover, the allyl moiety can be used to construct more elaborate structures through polymerization or oligomerization reactions, leading to materials with tailored properties.

One of the most exciting applications of Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- is in the field of medicinal chemistry. Recent studies have demonstrated its potential as a scaffold for developing small molecules that interact with biological targets. For instance, derivatives of this compound have been investigated for their ability to modulate protein-protein interactions or interfere with signal transduction pathways. The ability to precisely control the substitution patterns on the cyclobutane ring allows for the optimization of binding affinity and selectivity, which are critical factors in drug development.

The synthesis of this compound also highlights advancements in synthetic methodologies that enhance efficiency and sustainability. Modern techniques such as transition-metal catalysis and green chemistry principles have been leveraged to produce Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- with high yields and minimal waste. These approaches align with the broader goals of reducing environmental impact while maintaining high levels of chemical purity and functionality.

In conclusion, Cyclobutane, 1-(bromomethyl)-3-methyl-1-(2-methyl-2-propen-1-yl)- (CAS no. 2138161-03-0) is a versatile and highly functional compound that plays a crucial role in modern chemical biology and drug discovery. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel molecular architectures and biologically active compounds. As research continues to evolve, it is likely that this compound will find even broader applications in diverse fields ranging from materials science to pharmaceuticals.

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